molecular formula C16H20N2O3 B1363269 (Pyridin-2-ylmethyl)(3,4,5-trimethoxybenzyl)amine CAS No. 331970-80-0

(Pyridin-2-ylmethyl)(3,4,5-trimethoxybenzyl)amine

Cat. No.: B1363269
CAS No.: 331970-80-0
M. Wt: 288.34 g/mol
InChI Key: CIVQNVQROVUXJY-UHFFFAOYSA-N
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Description

(Pyridin-2-ylmethyl)(3,4,5-trimethoxybenzyl)amine is a versatile chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a pyridine ring and a benzylamine moiety, which are connected through a methylene bridge. The trimethoxy substitution on the benzyl ring further enhances its chemical properties, making it a valuable tool in organic synthesis, drug discovery, and material science.

Mechanism of Action

Target of Action

It is known that this compound is used in scientific research and exhibits diverse properties.

Biochemical Pathways

This compound is known to be versatile and finds applications in drug discovery, organic synthesis, and material science, suggesting that it may interact with multiple biochemical pathways.

Result of Action

As this compound is used in scientific research, it is likely that its effects are dependent on the specific context of its use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pyridin-2-ylmethyl)(3,4,5-trimethoxybenzyl)amine typically involves the reaction of pyridin-2-ylmethylamine with 3,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield. Additionally, industrial production would focus on cost-effective raw materials and environmentally friendly solvents to ensure sustainability and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

(Pyridin-2-ylmethyl)(3,4,5-trimethoxybenzyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any reducible functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other

Properties

IUPAC Name

1-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-19-14-8-12(9-15(20-2)16(14)21-3)10-17-11-13-6-4-5-7-18-13/h4-9,17H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVQNVQROVUXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354615
Record name 1-(Pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331970-80-0
Record name 1-(Pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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